molecular formula C13H6Cl3N3O B11774320 5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11774320
M. Wt: 326.6 g/mol
InChI Key: XSASFIWXTVDXBD-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with 3,5-dichlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl and dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidative or reductive conditions, leading to modifications of the ring structure.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to modified oxadiazole rings.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
  • 5-(6-Bromopyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole
  • 5-(6-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(6-Chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloropyridinyl and dichlorophenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H6Cl3N3O

Molecular Weight

326.6 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6Cl3N3O/c14-9-3-8(4-10(15)5-9)12-18-13(20-19-12)7-1-2-11(16)17-6-7/h1-6H

InChI Key

XSASFIWXTVDXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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